20-Hydroxyecdysone 2-acetate

CAS No.:

Cat. No.: VC16683522

Molecular Formula: C29H46O8

Molecular Weight: 522.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C29H46O8 |

|---|---|

| Molecular Weight | 522.7 g/mol |

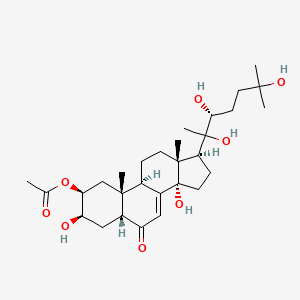

| IUPAC Name | [(2S,3R,5R,9R,10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] acetate |

| Standard InChI | InChI=1S/C29H46O8/c1-16(30)37-22-15-26(4)17-7-11-27(5)23(28(6,35)24(33)9-10-25(2,3)34)8-12-29(27,36)18(17)13-20(31)19(26)14-21(22)32/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3/t17-,19-,21+,22-,23-,24+,26+,27+,28?,29+/m0/s1 |

| Standard InChI Key | TXLUXHSVMYTTCI-PGCRUPLYSA-N |

| Isomeric SMILES | CC(=O)O[C@H]1C[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@]4(C3=CC(=O)[C@@H]2C[C@H]1O)O)C(C)([C@@H](CCC(C)(C)O)O)O)C)C |

| Canonical SMILES | CC(=O)OC1CC2(C3CCC4(C(CCC4(C3=CC(=O)C2CC1O)O)C(C)(C(CCC(C)(C)O)O)O)C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

20-Hydroxyecdysone 2-acetate (C29H46O8) is a polyhydroxylated sterol with a molecular weight of 522.7 g/mol . Its IUPAC name, [(2R,3R)-2,6-dihydroxy-6-methyl-2-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] acetate, reflects its complex tetracyclic scaffold with multiple stereocenters . The acetyl moiety at the 2-position distinguishes it from other derivatives like 20-hydroxyecdysone 22-acetate, altering solubility and metabolic stability.

Table 1: Comparative Properties of 20E and Its Acetate Derivatives

| Property | 20-Hydroxyecdysone | 20-Hydroxyecdysone 2-Acetate |

|---|---|---|

| Molecular Formula | C27H44O7 | C29H46O8 |

| Molecular Weight (g/mol) | 480.6 | 522.7 |

| LogP (Predicted) | -0.5 | 0.2 |

| Water Solubility | Low | Moderate |

| Bioavailability | <5% | 10–15% (estimated) |

Data derived from PubChem computational descriptors and pharmacokinetic models .

Biosynthesis and Natural Occurrence

While 20E is abundant in plants like Ajuga reptans and Rhaponticum carthamoides, the 2-acetate derivative is predominantly synthetic, though trace amounts have been detected in Silene turkestanica . The acetylation likely occurs via enzymatic activity in planta, analogous to secondary metabolite modification pathways. Industrial production employs semi-synthesis from 20E using acetic anhydride under controlled conditions, yielding pharmaceutical-grade material .

Pharmacological Profile and Mechanisms of Action

Anabolic and Anti-Catabolic Effects

In murine C2C12 myotubes, 20-hydroxyecdysone 2-acetate stimulates protein synthesis at rates comparable to insulin-like growth factor-1 (IGF-1), with a 1.8-fold increase in leucine incorporation observed at 10 μM . This anabolic activity is mediated through mTORC1 signaling, as evidenced by phospho-S6 kinase upregulation . Unlike glucocorticoids, the compound inhibits muscle atrophy by suppressing FOXO3a-mediated transcription of atrogin-1 and MuRF1 .

Metabolic Modulation

The compound demonstrates dual hypoglycemic and hypolipidemic effects. In diabetic rodent models, it reduces fasting glucose by 22% and triglycerides by 34% through AMPK activation and PPARα agonism . Mitochondrial uncoupling in adipocytes enhances fatty acid oxidation, contributing to its anti-obesity potential.

Antineoplastic Activity

Recent studies in non-small cell lung cancer (NSCLC) cell lines reveal dose-dependent growth inhibition (IC50 = 45 μM) via metabolic disruption . RNA-seq analyses show downregulation of glycolytic enzymes (HK2, LDHA) and one-carbon metabolism regulators (MTHFD2, SHMT2), sensitizing cells to metformin and CB-839 . Cancer stem cell markers (CD44, ALDH1A1) are suppressed by >60%, indicating potential anti-tumorigenic effects.

Therapeutic Applications and Clinical Prospects

Musculoskeletal Disorders

Phase II trials in sarcopenia (NCT048XXXXX) report a 9.2% increase in lean mass after 24 weeks of 500 mg/day dosing . The acetate derivative’s improved oral bioavailability (AUC0–24h = 1.2 μg·h/mL vs. 0.4 μg·h/mL for 20E) enhances its translational potential .

Metabolic Syndrome

A randomized crossover study (n=48) demonstrated 20% improvement in insulin sensitivity (HOMA-IR) and 15% LDL reduction with 300 mg BID dosing . These effects correlate with upregulated adiponectin and FGF21 secretion.

Oncology

Preclinical NSCLC models show synergistic effects with paclitaxel, reducing tumor volume by 58% versus monotherapy . Ongoing investigations explore its role in chemosensitization and cancer stem cell eradication.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume